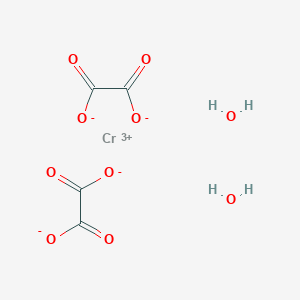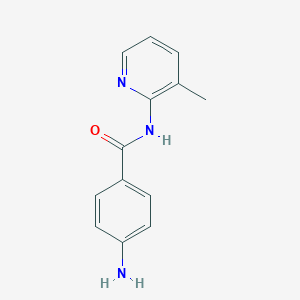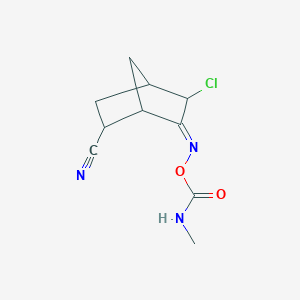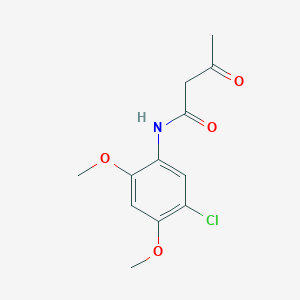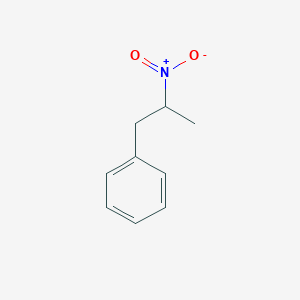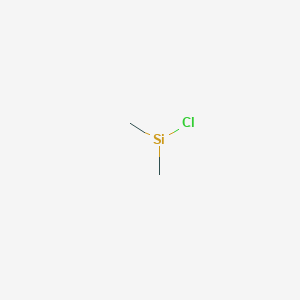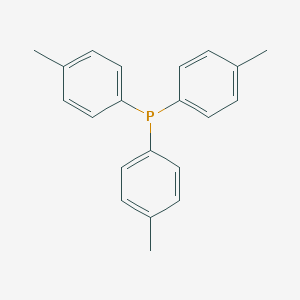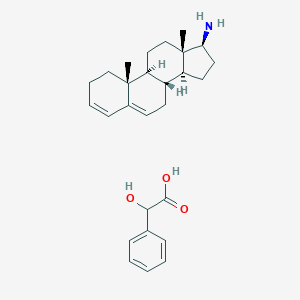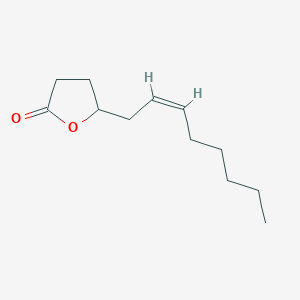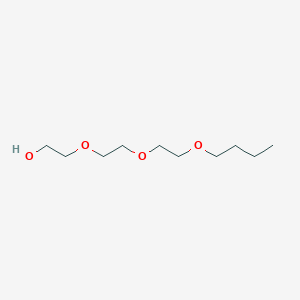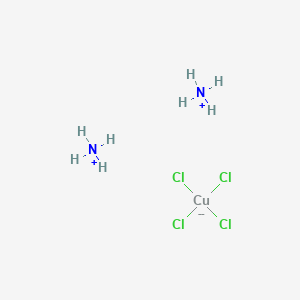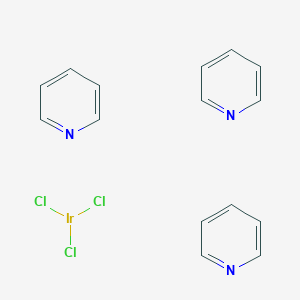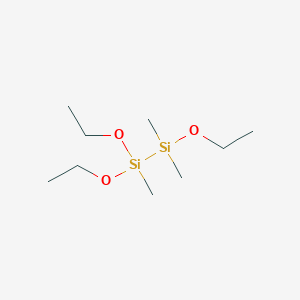
1,1,2-Triethoxy-1,2,2-trimethyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Triethoxy-1,2,2-trimethyldisilane, also known as TMEDS or TMTD, is a silicon-based compound that is widely used in various fields of scientific research. Its unique chemical properties make it a valuable reagent in organic synthesis, material science, and pharmaceuticals.
作用机制
1,1,2-Triethoxy-1,2,2-trimethyldisilane acts as a nucleophile in organic reactions, attacking electrophilic centers and introducing silicon-containing functional groups. In metal-catalyzed reactions, 1,1,2-Triethoxy-1,2,2-trimethyldisilane acts as a ligand, coordinating with the metal center and stabilizing the reaction intermediate.
生化和生理效应
There is limited research on the biochemical and physiological effects of 1,1,2-Triethoxy-1,2,2-trimethyldisilane. However, studies have shown that 1,1,2-Triethoxy-1,2,2-trimethyldisilane is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
实验室实验的优点和局限性
One advantage of using 1,1,2-Triethoxy-1,2,2-trimethyldisilane in lab experiments is its high reactivity, which allows for efficient introduction of silicon-containing functional groups. 1,1,2-Triethoxy-1,2,2-trimethyldisilane is also relatively easy to handle and store. However, one limitation is its air and moisture sensitivity, which requires careful handling and storage.
未来方向
There are several future directions for 1,1,2-Triethoxy-1,2,2-trimethyldisilane research. One area of interest is the development of new synthetic methods for 1,1,2-Triethoxy-1,2,2-trimethyldisilane and its derivatives. Another area of interest is the application of 1,1,2-Triethoxy-1,2,2-trimethyldisilane in the synthesis of novel silicon-based materials with unique properties. Additionally, the use of 1,1,2-Triethoxy-1,2,2-trimethyldisilane in pharmaceuticals and biotechnology is an area of active research, with potential applications in drug delivery and biomaterials.
Conclusion
In conclusion, 1,1,2-Triethoxy-1,2,2-trimethyldisilane is a valuable reagent in organic synthesis, material science, and pharmaceuticals. Its unique chemical properties make it a versatile and useful compound in various fields of scientific research. Further research on 1,1,2-Triethoxy-1,2,2-trimethyldisilane and its derivatives will undoubtedly lead to new discoveries and applications in the future.
合成方法
1,1,2-Triethoxy-1,2,2-trimethyldisilane can be synthesized through the reaction between trimethylchlorosilane and triethoxysilane in the presence of a base catalyst. The reaction yields 1,1,2-Triethoxy-1,2,2-trimethyldisilane and hydrochloric acid as by-products. The purity of 1,1,2-Triethoxy-1,2,2-trimethyldisilane can be improved through distillation or recrystallization.
科学研究应用
1,1,2-Triethoxy-1,2,2-trimethyldisilane is widely used in organic synthesis as a reagent for the introduction of silicon-containing functional groups. It is also used as a precursor for the synthesis of various silicon-based materials, such as silicon carbide and silicon nitride. In pharmaceuticals, 1,1,2-Triethoxy-1,2,2-trimethyldisilane is used as a protecting group for amino acids and peptides. It is also used as a ligand in metal-catalyzed reactions.
属性
CAS 编号 |
17861-33-5 |
|---|---|
产品名称 |
1,1,2-Triethoxy-1,2,2-trimethyldisilane |
分子式 |
C9H24O3Si2 |
分子量 |
236.45 g/mol |
IUPAC 名称 |
diethoxy-[ethoxy(dimethyl)silyl]-methylsilane |
InChI |
InChI=1S/C9H24O3Si2/c1-7-10-13(4,5)14(6,11-8-2)12-9-3/h7-9H2,1-6H3 |
InChI 键 |
XWXBXCRTPJXEEE-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)[Si](C)(OCC)OCC |
规范 SMILES |
CCO[Si](C)(C)[Si](C)(OCC)OCC |
同义词 |
1,1,2-Triethoxy-1,2,2-trimethyldisilane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




